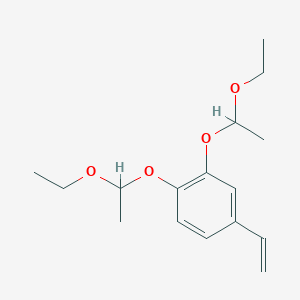
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is an organic compound that belongs to the class of acetals. Acetals are characterized by the presence of two ether groups attached to the same carbon atom. This compound is notable for its unique structure, which includes a vinyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene typically involves the reaction of 4-vinylbenzene with ethoxyethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl-substituted derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene compounds depending on the electrophile used.
科学的研究の応用
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive vinyl group.
作用機序
The mechanism of action of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene involves its interaction with molecular targets through its vinyl and ether groups. The vinyl group can participate in polymerization reactions, while the ether groups can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
1,2-Bis(1-ethoxyethoxy)propane: Another acetal with similar ether groups but lacks the vinyl group.
4-Vinylbenzyl alcohol: Contains a vinyl group attached to a benzene ring but has a hydroxyl group instead of ether groups.
Uniqueness: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is unique due to the combination of its vinyl and ether groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both synthetic chemistry and industrial applications.
特性
分子式 |
C16H24O4 |
|---|---|
分子量 |
280.36 g/mol |
IUPAC名 |
4-ethenyl-1,2-bis(1-ethoxyethoxy)benzene |
InChI |
InChI=1S/C16H24O4/c1-6-14-9-10-15(19-12(4)17-7-2)16(11-14)20-13(5)18-8-3/h6,9-13H,1,7-8H2,2-5H3 |
InChIキー |
XVPZIOWIVKQPLK-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)OC1=C(C=C(C=C1)C=C)OC(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



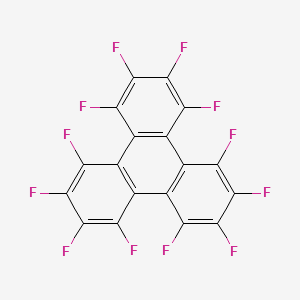
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
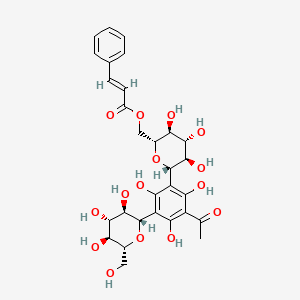
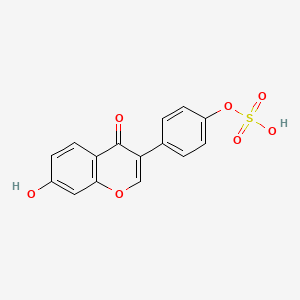
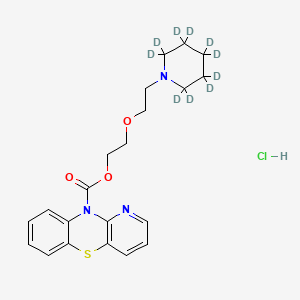
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
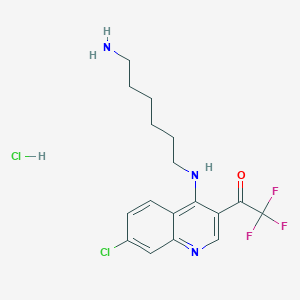
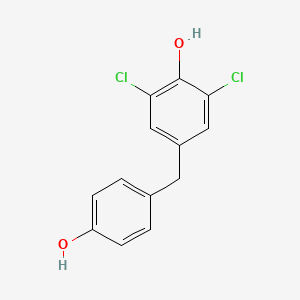

![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
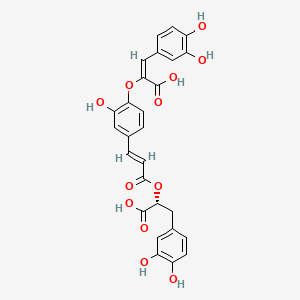
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
